molecular formula C20H11ClO5 B2954752 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate CAS No. 622789-47-3

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate

Cat. No.: B2954752
CAS No.: 622789-47-3
M. Wt: 366.75
InChI Key: WWOOPDCUXBWGCZ-ZDLGFXPLSA-N
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Description

(Z)-2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core with a Z-configuration. The molecule features a furan-2-ylmethylene substituent at the C2 position and a 2-chlorobenzoate ester group at the C6 position. Aurones, a subclass of flavonoids, are known for their bioactivity in cancer therapy, particularly through tubulin polymerization inhibition .

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClO5/c21-16-6-2-1-5-14(16)20(23)25-13-7-8-15-17(11-13)26-18(19(15)22)10-12-4-3-9-24-12/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOPDCUXBWGCZ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClO4. The compound features a furan ring and a chlorobenzoate moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H15ClO4
Molecular Weight344.76 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Synthesis

The synthesis of this compound typically involves the condensation reaction between furan derivatives and chlorobenzoic acid under acidic conditions. This reaction can be optimized using various catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study conducted by [source] demonstrated that similar compounds showed activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with protein synthesis.

Anticancer Activity

A notable study evaluated the cytotoxic effects of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives on cancer cell lines. Results indicated that these compounds exhibited selective cytotoxicity against MCF7 breast cancer cells, with IC50 values in the low micromolar range. The proposed mechanism involves apoptosis induction through the activation of caspase pathways [source].

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it was found to inhibit certain kinases involved in cancer progression, suggesting a dual role in both antimicrobial and anticancer therapies [source].

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that (Z)-2-(furan-2-ylmethylene)-3-oxo derivatives showed comparable activity to standard antibiotics [source].
  • Cytotoxicity Against MCF7 Cells : In vitro assays demonstrated that treatment with (Z)-2-(furan-2-ylmethylene)-3-oxo derivatives led to a significant reduction in cell viability in MCF7 cells after 48 hours of exposure, indicating potential therapeutic applications in breast cancer treatment [source].

The biological activity of (Z)-2-(furan-2-ylmethylene)-3-oxo derivatives can be attributed to several mechanisms:

  • Cell Membrane Disruption : By integrating into bacterial membranes, these compounds alter permeability and lead to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds activate intrinsic apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

Key Findings:

  • C2 Substituents : The furan-methylene group in the target compound may offer π-π stacking interactions similar to pyridine or indole derivatives but with reduced steric hindrance. Thiophene analogs (e.g., A3) show lower potency, suggesting heterocycle electronegativity impacts target binding .
  • C6 Substituents : Chlorinated benzoates (as in the target compound) are less metabolically labile than acetates or carbamates. The 2-chloro group’s electron-withdrawing nature could enhance tubulin-binding affinity compared to 2,6-dimethoxybenzoate derivatives (e.g., ’s compound with IC50 data pending) .

Mechanism of Action and Selectivity

The target compound’s mechanism is inferred from structurally related aurones (e.g., 5a and 5b), which inhibit tubulin polymerization by binding to the colchicine site, causing G2/M cell cycle arrest . Unlike paclitaxel (a microtubule stabilizer), aurones like 5a avoid hERG channel inhibition, reducing cardiotoxicity risks . The 2-chlorobenzoate group in the target compound may improve pharmacokinetics by resisting esterase hydrolysis compared to acetyl or carbamate groups .

In Vitro and In Vivo Efficacy

  • 5a : 10 mg/kg in nude mice reduced tumor growth without weight loss, indicating low systemic toxicity .
  • Dimethylcarbamate analog (BH26206) : Lacks reported activity, suggesting ester choice critically impacts efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate, and what key intermediates are involved?

  • Answer : The compound is typically synthesized via cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization strategies. A critical intermediate is the benzofuran core, which can be constructed using benzaldehyde derivatives and methyl phenylacetate precursors. For example, NaH/THF-mediated reactions are effective for introducing substituents like the 2-chlorobenzoate group . Molecular design software (e.g., Discovery Studio) aids in constructing benzofuran libraries for reaction optimization .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Answer : X-ray crystallography (XRD) is essential for unambiguous stereochemical assignment, particularly for the Z-isomer configuration . FT-IR and NMR spectroscopy complement structural validation by identifying functional groups (e.g., ester carbonyls at ~1700 cm⁻¹) and proton environments . Cross-validation with computational methods like DFT ensures consistency between experimental and theoretical spectra .

Q. How does the compound's reactivity vary under different catalytic conditions, and what functional groups are most susceptible to modification?

  • Answer : The ester group (2-chlorobenzoate) and furan-2-ylmethylene moiety are reactive sites. Nucleophilic acyl substitution at the ester is feasible under basic conditions, while the α,β-unsaturated ketone in the benzofuran core may undergo Michael additions. Catalytic hydrogenation can selectively reduce the exocyclic double bond if stereochemical control is maintained .

Advanced Research Questions

Q. What strategies can address low yields in the Z-isomer synthesis, particularly regarding stereochemical control?

  • Answer : Steric and electronic factors heavily influence Z/E isomer ratios. Using bulky bases (e.g., NaH) in aprotic solvents (THF) favors the Z-isomer by kinetic control . Temperature modulation (0–5°C) during intermediate formation minimizes undesired isomerization. Catalytic asymmetric methods, though underdeveloped for this system, could be explored using chiral ligands .

Q. How can computational methods like DFT aid in understanding the electronic properties and reaction mechanisms of this benzofuran derivative?

  • Answer : DFT studies calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as electron-deficient regions prone to nucleophilic attack . Transition-state modeling clarifies sigmatropic rearrangement pathways, enabling rational optimization of reaction conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) when characterizing this compound?

  • Answer : Contradictions often arise from sample degradation or impurities. Replicate experiments under inert atmospheres (N₂/Ar) to prevent oxidation. Validate NMR assignments via 2D techniques (COSY, HSQC) and compare with XRD-derived bond lengths/angles . If discrepancies persist, consider dynamic effects (e.g., rotamers) using variable-temperature NMR .

Q. What experimental protocols mitigate degradation of the compound during prolonged studies, based on its stability profile?

  • Answer : Store the compound in sealed, light-protected containers under dry, inert conditions (-20°C) . For kinetic studies, implement continuous cooling (e.g., ice baths) to slow organic degradation, as elevated temperatures accelerate decomposition . Monitor purity via HPLC-MS at regular intervals.

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